molecular formula C21H17N3O3S B3557824 ME 2-(((3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)BENZOATE

ME 2-(((3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)BENZOATE

Cat. No.: B3557824
M. Wt: 391.4 g/mol
InChI Key: KYSAEJZOIGZFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-113178 is a compound known for its role as an inhibitor of IkB kinase-beta (IKKb).

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for WAY-113178 are not well-documented. Generally, the production of such compounds on an industrial scale would involve optimization of the synthetic routes to ensure high yield and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

WAY-113178 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving WAY-113178 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the type of reaction being carried out.

Major Products Formed

The major products formed from the reactions of WAY-113178 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

WAY-113178 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.

    Biology: Investigated for its role in inhibiting IkB kinase-beta, which is involved in the regulation of the immune response.

    Medicine: Explored for its potential therapeutic applications in treating diseases related to inflammation and immune response.

    Industry: Utilized in the development of new materials and compounds with specific properties.

Mechanism of Action

WAY-113178 exerts its effects by inhibiting IkB kinase-beta. This inhibition prevents the phosphorylation and degradation of IkB, leading to the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating the immune response, inflammation, and cell survival .

Comparison with Similar Compounds

Similar Compounds

    WAY-123456: Another IkB kinase-beta inhibitor with similar properties.

    WAY-789012: A compound with a different mechanism of action but similar therapeutic applications.

Uniqueness

WAY-113178 is unique due to its specific inhibition of IkB kinase-beta, making it a valuable tool in studying the NF-κB pathway and its role in various biological processes .

Properties

IUPAC Name

methyl 2-[(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-16-12-18(28-20(16)24(23-13)14-8-4-3-5-9-14)19(25)22-17-11-7-6-10-15(17)21(26)27-2/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSAEJZOIGZFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ME 2-(((3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)BENZOATE
Reactant of Route 2
Reactant of Route 2
ME 2-(((3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)BENZOATE
Reactant of Route 3
Reactant of Route 3
ME 2-(((3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)BENZOATE
Reactant of Route 4
Reactant of Route 4
ME 2-(((3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)BENZOATE
Reactant of Route 5
Reactant of Route 5
ME 2-(((3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)BENZOATE
Reactant of Route 6
Reactant of Route 6
ME 2-(((3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)BENZOATE

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